DL-Ergothioneine-13C,15N2
Description
Properties
Molecular Formula |
C₈¹³CH₁₅N¹⁵N₂O₂S |
|---|---|
Molecular Weight |
232.28 |
Synonyms |
α-Carboxy-2,3-dihydro-N,N,N-trimethyl-2-thioxo-1H-imidazole-4-ethanaminium-13C,15N2 Inner Salt; (+/-)-Ergothioneine-13C,15N2; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of Dl Ergothioneine 13c,15n2
Chemical Synthesis Pathways for L-(+)-Ergothioneine and Adaptations for Isotopic Incorporation
Chemical synthesis provides a direct route to ergothioneine (B1671048) and its isotopologues, though it can be complex, requiring multiple steps of protection and deprotection, and often involves harsh chemical conditions. nih.gov The foundational structure of ergothioneine as the betaine (B1666868) of 2-thiol-L-histidine was confirmed through early synthetic efforts. scispace.com Modern adaptations of these chemical pathways allow for the precise incorporation of stable isotopes.
The most straightforward strategy for synthesizing labeled ergothioneine is to start with commercially available isotopically labeled precursors. Since L-histidine is the primary building block for ergothioneine, using L-histidine labeled with ¹³C and ¹⁵N atoms in its imidazole (B134444) ring and/or its amino group allows these labels to be carried through the synthetic process into the final ergothioneine molecule.
Another strategy involves the synthesis of labeled intermediates. For example, a synthetic route has been developed for stable isotopically labeled hercynine (B1221785) (the direct precursor to ergothioneine), such as hercynine-d₃, which can then be transformed into the final labeled product. rsc.org Similarly, studies investigating the reaction mechanisms of ergothioneine have utilized ergothioneine labeled with both deuterium (B1214612) and ¹⁵N (D₅-ET) to trace the fate of the molecule. nih.gov These precursor-based strategies are fundamental for creating the specific isotopologues needed for detailed analytical and metabolic research.
Enzymatic synthesis offers a highly specific and efficient alternative to purely chemical methods. This biocatalytic approach leverages the enzymes from natural ergothioneine biosynthetic pathways to construct labeled molecules. A general protocol has been described for the production of various ergothioneine isotopologues with programmable labeling patterns, including ²H, ¹³C, ¹⁵N, and ³⁴S. nih.govresearchgate.net
This method is particularly advantageous as it makes highly efficient use of expensive isotopic reagents and avoids the harsh conditions of chemical synthesis. nih.govresearchgate.net By providing labeled substrates (such as labeled L-histidine, L-cysteine, or S-adenosyl-L-methionine) to a cocktail of purified biosynthetic enzymes, researchers can generate specifically labeled ergothioneine in vitro. For instance, the enzymatic transformation of labeled hercynine has been used to produce deuterated ergothioneine. rsc.org
Biosynthetic Pathways of Unlabeled Ergothioneine: Foundations for Isotope Studies
Understanding the natural biosynthetic routes of ergothioneine is fundamental for developing both enzymatic synthesis strategies and engineered microbial systems for producing labeled compounds. Organisms capable of producing ergothioneine, primarily fungi and bacteria, utilize distinct aerobic or anaerobic pathways. nih.govresearchgate.net
In aerobic organisms, two main pathways have been identified for ergothioneine biosynthesis. researchgate.net
Prokaryotic 5-Step Pathway: In bacteria like Mycobacterium smegmatis, the synthesis is a five-step process involving the enzymes EgtA, EgtB, EgtC, EgtD, and EgtE. nih.govergoyoung.com The pathway begins with the methylation of L-histidine to hercynine by the methyltransferase EgtD. nih.gov Subsequently, EgtA synthesizes γ-glutamylcysteine, which acts as a sulfur donor. The key enzyme EgtB then catalyzes the formation of a C-S bond, followed by modifications by EgtC and EgtE to yield ergothioneine. nih.govnih.gov
Eukaryotic 2-Step Pathway: Fungi, such as Neurospora crassa, employ a more streamlined two-enzyme system. nih.govresearchgate.net A single bifunctional enzyme, Egt1, performs both the initial methylation of histidine to hercynine and the subsequent oxidative C-S bond formation with cysteine. nih.govnih.gov The final step, releasing ergothioneine, is catalyzed by the C-S lyase, Egt2. nih.gov
| Feature | Prokaryotic Pathway (e.g., M. smegmatis) | Eukaryotic Pathway (e.g., N. crassa) |
|---|---|---|
| Number of Enzymes | 5 (EgtA, EgtB, EgtC, EgtD, EgtE) | 2 (Egt1, Egt2) |
| Key Enzymes | EgtD (Methyltransferase), EgtB (Sulfoxide Synthase) | Egt1 (Bifunctional Methyltransferase/Sulfoxide Synthase) |
| Sulfur Donor | γ-glutamylcysteine | L-cysteine |
| Efficiency | More complex, multiple steps | More efficient, fewer enzymatic steps nih.gov |
A distinct, oxygen-independent pathway for ergothioneine synthesis has been discovered in strictly anaerobic bacteria, such as the green sulfur bacterium Chlorobium limicola. nih.govnih.gov This discovery indicates that ergothioneine plays a physiological role even in the absence of oxygen. acs.org The anaerobic pathway involves two key enzymes:
EanA: A methyltransferase that converts histidine to hercynine. nih.govresearchgate.net
EanB: A sulfur transferase that catalyzes the direct oxidative sulfurization of hercynine to form ergothioneine. nih.govacs.org
This two-enzyme system is notably different from the aerobic pathways and represents an earlier evolutionary route for ergothioneine production. researchgate.net
The natural production of ergothioneine by wild-type strains is often insufficient for industrial demands. nih.gov Therefore, significant research has focused on using synthetic biology and metabolic engineering to create high-yielding microbial cell factories in model organisms like Escherichia coli and Saccharomyces cerevisiae. acs.orgetprotein.com These strategies are also directly applicable to the production of isotopically labeled ergothioneine by supplying labeled precursors in the fermentation media.
Key engineering strategies include:
Heterologous Expression: Introducing ergothioneine biosynthetic genes from various donor organisms into robust industrial hosts. For example, genes from Trichoderma reesei have been expressed in E. coli to achieve de novo synthesis of ergothioneine. acs.orgacs.orgnih.gov Similarly, the anaerobic EanA and EanB genes from Chlorbium limicola have been successfully expressed in Bacillus licheniformis. mdpi.com
Precursor Supply Optimization: Enhancing the intracellular pools of precursor amino acids (L-histidine, L-cysteine, and L-methionine) is critical. This is achieved by overexpressing rate-limiting enzymes in their respective synthesis pathways (e.g., hisG, metK) and knocking out competing pathways that drain these precursors. acs.orgresearchgate.net
Enzyme and Protein Engineering: Modifying key enzymes to improve their activity, stability, and soluble expression. For instance, protein engineering of the key enzymes Tr1 and Tr2 from T. reesei led to a significant increase in ergothioneine production. acs.orgsemanticscholar.org
These combined strategies have led to substantial increases in ergothioneine yields, with some engineered strains producing over 2 g/L in fed-batch fermentations. acs.orgnih.gov
| Host Organism | Engineering Strategy | Resulting Yield | Reference |
|---|---|---|---|
| Escherichia coli | Expression of T. reesei genes (Tr1, Tr2), protein engineering, knockout of competing pathways, and medium optimization. | 2.33 g/L | acs.orgnih.gov |
| Escherichia coli | Co-expression of T. reesei genes (tregt1, tregt2). | 4.34 g/L | nih.gov |
| Engineered Strains (General) | Fermentation period of 3-9 days. | Up to 1.3 g/L | etprotein.com |
| Bacillus licheniformis | Expression of C. limicola genes (EanA, EanB). | 12 mg/L | mdpi.com |
Purity and Stereochemical Considerations in Labeled Ergothioneine Production
The production of isotopically labeled compounds such as DL-Ergothioneine-¹³C,¹⁵N₂ for use in research and as analytical standards demands rigorous control over purity and stereochemistry. The utility of such a labeled internal standard in quantitative studies, particularly in mass spectrometry-based applications, is directly dependent on its well-defined chemical, isotopic, and stereochemical characteristics.
Chemical and Isotopic Purity
Achieving high chemical purity is a fundamental requirement. The synthesis of ergothioneine, whether through chemical methods or biotechnological processes, can result in impurities from starting materials, intermediates, or side reactions. Purification is, therefore, a critical step. Common methods for purifying ergothioneine include ion-exchange chromatography, ultrafiltration, and crystallization. google.comwipo.intgoogle.com Techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess the final chemical purity, which for analytical standards is often expected to exceed 98%. bohrium.com
Isotopic purity is a unique consideration for labeled compounds. It refers to the percentage of molecules that have incorporated the desired stable isotopes at the specified positions. For DL-Ergothioneine-¹³C,¹⁵N₂, this involves ensuring that the ¹³C and ¹⁵N atoms are present in the molecule at a high enrichment level, typically greater than 99%. lifetein.com The starting materials for the synthesis must be of high isotopic purity themselves. innovagen.com Mass spectrometry is the primary technique used to confirm the isotopic enrichment and the correct mass shift corresponding to the incorporated isotopes. lifetein.comresearchgate.net
Stereochemical Considerations
Ergothioneine is a chiral amino acid, existing as L- and D-enantiomers. google.comgoogle.com The naturally occurring and biologically active form is L-ergothioneine. nih.gov The stereochemical outcome of the production process is a critical consideration:
Biosynthetic Methods: Production via fermentation using natural or genetically engineered microorganisms typically yields the stereochemically pure L-ergothioneine, as the enzymes involved in the biosynthetic pathway are stereospecific. nih.govnih.gov Similarly, in vitro biocatalytic methods using these enzymes also produce the L-isomer. nih.gov
Chemical Synthesis: Traditional chemical synthesis routes starting from achiral precursors or involving steps that can cause racemization often result in a racemic mixture of D- and L-enantiomers (DL-ergothioneine). nih.gov Achieving a specific stereoisomer through chemical synthesis requires more complex asymmetric synthesis strategies or chiral resolution steps.
For the specified compound, DL-Ergothioneine-¹³C,¹⁵N₂, the "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is a common outcome of non-stereoselective chemical synthesis. The production of a racemic mixture is often intentional when the labeled compound is to be used as an internal standard for quantifying both D- and L-ergothioneine or for applications where the separation of enantiomers is not critical.
Analysis of Stereochemical Purity
Confirming the racemic nature and determining the enantiomeric purity (or enantiomeric excess) is challenging because enantiomers have identical physical and chemical properties in an achiral environment. researchgate.net Their separation requires specialized analytical techniques:
Chiral Chromatography: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) in an HPLC system that interacts differently with the D- and L-enantiomers, leading to different retention times and allowing for their separation and quantification. researchgate.netresearchgate.netwvu.edu
Pre-column Derivatization: Another approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. diva-portal.org
The table below summarizes the key analytical considerations for the production of labeled ergothioneine.
| Parameter | Analytical Method(s) | Typical Specification |
| Chemical Purity | HPLC-UV, LC-MS | > 98% |
| Isotopic Purity | Mass Spectrometry (MS) | > 99% isotopic enrichment |
| Stereochemical Identity | Chiral HPLC, Polarimetry | Confirmation of Racemic (DL) or Enantiopure (L or D) form |
| Enantiomeric Ratio (for DL) | Chiral HPLC | ~50:50 ratio of D:L enantiomers |
Advanced Analytical Methodologies Utilizing Dl Ergothioneine 13c,15n2
Mass Spectrometry (MS)-Based Techniques for Labeled Ergothioneine (B1671048) Analysis
Mass spectrometry is a cornerstone for the quantitative and qualitative analysis of metabolites. When coupled with isotope labeling, its power is significantly enhanced, providing unparalleled sensitivity and specificity.
Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) for Precise Quantification
Isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is the gold standard for the accurate quantification of small molecules like ergothioneine in biological samples. nih.gov This technique involves adding a known quantity of the stable isotope-labeled internal standard (DL-Ergothioneine-13C,15N2) to a sample prior to processing. Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same chemical and physical processes during sample preparation and analysis, including extraction losses and matrix effects. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a highly precise and accurate concentration can be determined. researchgate.net This approach effectively normalizes for variations that can occur during the analytical workflow, leading to robust and reliable quantification. nih.gov
In tandem mass spectrometry, a precursor ion is selected, fragmented, and a specific product ion is monitored. This pair of mass-to-charge ratios (m/z) is known as a "mass transition." For ergothioneine, analysis is typically performed in positive electrospray ionization mode. The unlabeled L-ergothioneine molecule (mass ≈ 229.1 g/mol ) is protonated to form the precursor ion [M+H]⁺ at m/z 230. A common and stable fragmentation involves the loss of the trimethylammonium group, resulting in a major product ion at m/z 127. nih.gov
For the internal standard, this compound, the mass of the precursor ion is shifted by the number of heavy isotopes incorporated. With one 13C and two 15N atoms, the mass increases by approximately 3 Da. Therefore, the precursor ion for the labeled standard would be observed at m/z 233. The fragmentation pattern remains the same, but the resulting product ion retains the isotopic labels, leading to a product ion at m/z 130. The optimization of these transitions is crucial for maximizing sensitivity and minimizing interference.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| DL-Ergothioneine (Unlabeled) | 230 | 127 | Corresponds to the native analyte. |
| This compound (Labeled) | 233 | 130 | Used as the internal standard. |
Multiple Reaction Monitoring (MRM) is a scan mode used on triple quadrupole mass spectrometers that provides exceptional specificity and sensitivity. nih.gov In an MRM experiment, the instrument is set to specifically monitor only the predetermined mass transitions for the analyte and the internal standard. researchgate.net For instance, the mass spectrometer would alternate between detecting the 230 → 127 transition for endogenous ergothioneine and the 233 → 130 transition for the this compound standard. By ignoring all other ions, MRM filters out a significant amount of chemical noise from the matrix, drastically improving the signal-to-noise ratio. nih.gov This high degree of selectivity allows for the confident detection and quantification of ergothioneine even at very low concentrations within complex biological fluids like blood or tissue extracts. nih.gov
High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation of Labeled Species
While triple quadrupole instruments are ideal for targeted quantification, high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or Time-of-Flight (TOF) analyzers, excel at identifying unknown compounds and elucidating molecular formulas. nih.gov When tracing the metabolic fate of ergothioneine, HRMS can be used to identify metabolites that have incorporated the 13C and 15N labels from the administered this compound. The high mass accuracy of these instruments allows for the confident determination of the elemental composition of a detected ion. nih.gov This capability is crucial for distinguishing between potential metabolites and confirming the presence of the isotopic label. For example, if ergothioneine undergoes a metabolic transformation such as methylation, HRMS can precisely measure the mass of the resulting metabolite, confirming both the addition of a methyl group and the retention of the 13C and 15N labels, thereby mapping its metabolic pathway. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stable Isotope Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules and can be used to track the flow of atoms through metabolic pathways. nih.govspringernature.com The incorporation of stable isotopes like 13C and 15N into a molecule creates unique signatures in the NMR spectrum, which can be exploited for metabolic flux analysis. ckisotopes.com
13C-NMR and 15N-NMR Applications in Tracking Metabolic Fluxes
Metabolic flux analysis (MFA) aims to quantify the rates of reactions within a metabolic network. nih.gov By introducing a substrate labeled with stable isotopes, such as this compound, researchers can trace the journey of these labeled atoms as they are incorporated into downstream metabolites. nih.gov
Two-Dimensional NMR Experiments (e.g., HSQC, HMBC) for Positional Isotope Enrichment Analysis
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the precise location of isotopic labels within a molecule. For this compound, experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to verify the positional enrichment of ¹³C and ¹⁵N atoms. columbia.edunih.govacs.org
The HSQC experiment identifies direct, one-bond correlations between protons (¹H) and heteronuclei (e.g., ¹³C and ¹⁵N). columbia.eduwisc.edu In the analysis of this compound, this spectrum would show a cross-peak correlating a specific proton signal with the signal of the ¹³C or ¹⁵N atom to which it is directly attached. This provides definitive confirmation that the isotope label is at the intended position in the molecular structure.
| NMR Experiment | Information Provided | Application for this compound |
|---|---|---|
| HSQC (Heteronuclear Single Quantum Coherence) | Shows direct, one-bond correlations between ¹H and a heteronucleus (¹³C/¹⁵N). columbia.edu | Confirms which protons are directly attached to the ¹³C-labeled carbons and ¹⁵N-labeled nitrogens. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between ¹H and a heteronucleus over 2-4 bonds. columbia.edu | Establishes connectivity within the molecule, confirming label positions relative to other atoms, especially across quaternary carbons and heteroatoms. |
Chromatographic Separation Techniques for Labeled Ergothioneine and its Metabolites
Chromatographic techniques are essential for separating this compound and its metabolites from complex biological matrices prior to detection, typically by mass spectrometry. The choice of chromatography depends largely on the physicochemical properties of the analyte. Ergothioneine is a hydrophilic, zwitterionic compound, which presents unique challenges and opportunities for separation. chromatographyonline.com
Reversed-phase liquid chromatography (RP-LC) is a widely used technique that employs a nonpolar stationary phase and a polar mobile phase. However, due to its high polarity, ergothioneine is not well-retained on traditional RP-LC columns like C18, often eluting too early in the chromatogram for effective separation from other polar matrix components. chromatographyonline.com
To overcome this challenge, specialized RP-LC methods have been developed. One such method involves the use of two C18 columns connected in series to increase retention and separating power. researchgate.net Another approach utilizes a different stationary phase chemistry, such as a C6-Phenyl column, which can offer alternative selectivity for polar compounds. rsc.org These methods, often coupled with mass spectrometry, allow for the sensitive quantification of ergothioneine in various samples. rsc.orgnih.gov
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Two C18 columns (4.6 × 250 mm, 5 µm) in series | 1% Methanol containing boric acid, pH 5.0 | 0.7 mL/min | UV (257 nm) | researchgate.net |
| Alltime C18 (150 mm × 2.1 mm, 5 µm) | Gradient elution (specifics not detailed) | 0.45 mL/min | Tandem MS | nih.gov |
| Gemini C6-Phenyl (4.6 × 150 mm) | 20 mM ammonium (B1175870) formate, pH 9.0 | 0.7 mL/min | ICP-QQQ-MS | rsc.org |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular alternative to RP-LC for the analysis of highly polar compounds. oup.com HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or polar bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. oup.com This combination facilitates the formation of a water-enriched layer on the stationary phase surface, into which polar analytes like ergothioneine can partition, leading to excellent retention and separation.
HILIC is particularly well-suited for ergothioneine analysis, providing better retention and selectivity compared to RP-LC. oup.com Various HILIC methods have been successfully validated for the quantification of ergothioneine in diverse samples, from fermentation broths to biological fluids. nih.govresearchgate.net
| Stationary Phase | Mobile Phase | Flow Rate | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Venusil HILIC (250 × 4.6 mm, 5 µm) | Acetonitrile / 20 mmol/L ammonium acetate (B1210297) (85:15, v/v), pH 6.0 | 1.0 mL/min | Linearity (R²): 0.9999 LOD: 63 µg/L LOQ: 21 µg/L Recovery: 99.2–100.8% | oup.comnih.govresearchgate.net |
| Acquity UPLC BEH HILIC (100 × 2.1 mm, 1.7 µm) | 100 mmol/L ammonium acetate / Acetonitrile / Water (5:85:10, v/v/v) | 0.250 mL/min | Linearity (R²) > 0.999 LOD: 3.85 µmol/L LOQ: 11.67 µmol/L | researchgate.net |
Sample Preparation Strategies for Biological Matrices in Labeled Ergothioneine Studies
The analysis of this compound in biological matrices such as blood, plasma, urine, or cell lysates requires a robust sample preparation strategy. researchgate.net The primary goal is to remove interfering substances, particularly proteins, which can suppress ionization in mass spectrometry and foul analytical columns. abcam.comnih.govresearchgate.net
A common and effective technique is protein precipitation . This involves adding a water-miscible organic solvent, such as acetonitrile, to the biological sample. nih.govnih.govdntb.gov.ua The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing the analyte of interest is collected for analysis. nih.gov
For cellular samples like whole blood or cell pellets, an initial lysis step is required to release the intracellular contents. This can be achieved through methods like hypotonic shock, where cells are exposed to cold water, causing them to swell and burst. researchgate.net
Following protein precipitation or cell lysis, filtration is often employed as a final clean-up step. Ultrafiltration using membranes with a specific molecular weight cut-off (e.g., 1-30 kDa) can effectively remove remaining macromolecules like proteins and polysaccharides. google.com The resulting filtrate is a much cleaner sample, suitable for direct injection into the LC-MS system. The recovery of the analyte through the entire sample preparation process must be carefully assessed, with studies showing recoveries for ergothioneine as high as 97 ± 3% from spiked cell pellets. rsc.orgresearchgate.net
| Biological Matrix | Sample Preparation Steps | Purpose | Reference |
|---|---|---|---|
| Plasma / Serum | 1. Add Acetonitrile (protein precipitation). 2. Vortex and centrifuge. 3. Collect supernatant. | Remove proteins that interfere with analysis. | nih.govnih.gov |
| Whole Blood / Erythrocytes | 1. Lyse cells with cold water (hypotonic shock). 2. Add Acetonitrile (protein precipitation). 3. Vortex and centrifuge. 4. Collect supernatant. | Release intracellular ergothioneine and remove proteins. | researchgate.net |
| Cell Pellets / Fermentation Broth | 1. Lyse cells (if applicable). 2. Ultrafiltration with a molecular weight cut-off membrane (e.g., 6 kDa). 3. Collect filtrate. | Remove proteins, polysaccharides, and other macromolecules. | google.com |
Cellular and Molecular Transport Mechanisms of Ergothioneine: Insights from Labeled Studies
The Role of the Ergothioneine (B1671048) Transporter (OCTN1/SLC22A4/ETT) in Cellular Uptake
The cellular uptake of ergothioneine is a highly specific process mediated by the transporter known as organic cation/carnitine transporter novel type 1 (OCTN1), which is encoded by the SLC22A4 gene. genecards.orgnih.govcreative-biolabs.com This transporter, often referred to as the ergothioneine transporter (ETT), is crucial for the absorption and distribution of ergothioneine throughout the body. nih.govpnas.org The plasma membrane is otherwise essentially impermeable to this hydrophilic compound, making OCTN1 the sole gateway for its entry into cells. nih.govresearchgate.net
Investigation of Tissue and Cellular Expression Patterns of OCTN1
The expression of the OCTN1 transporter varies considerably across different tissues, which correlates with the levels of ergothioneine accumulation. nih.gov High expression levels are found in tissues and cells that are particularly vulnerable to oxidative stress. nih.gov These include the bone marrow, kidney, small intestine, and certain immune cells like monocytes and macrophages. nih.govuniprot.org OCTN1 is also highly expressed in developing erythrocytes. nih.gov In the brain, OCTN1 is functionally expressed in neurons and neural progenitor cells. creative-biolabs.comnih.gov This tissue-specific expression pattern, elucidated through techniques like real-time PCR and in situ hybridization, suggests a targeted protective role for ergothioneine, facilitated by the localized presence of its dedicated transporter. pnas.orgnih.gov
| Tissue/Cell Type | OCTN1/SLC22A4 Expression Level | Reference |
| Bone Marrow | High | uniprot.org |
| Kidney | High | uniprot.org |
| Small Intestine | High | uniprot.org |
| Trachea | High | uniprot.org |
| Monocytes/Macrophages | Prominent | nih.gov |
| Developing Erythrocytes | Prominent | nih.gov |
| Brain | Expressed | creative-biolabs.comnih.govnih.gov |
| Liver | Expressed | uniprot.org |
| Skeletal Muscle | Weakly Expressed | uniprot.org |
Table 1: Tissue and Cellular Expression of the Ergothioneine Transporter (OCTN1/SLC22A4)
Subcellular Distribution and Accumulation Mechanisms of Labeled Ergothioneine
Once inside the cell, labeled ergothioneine is not uniformly distributed. Instead, it accumulates in specific subcellular compartments, a process critical to its function as a cytoprotectant.
Comparative Analysis of Transport Kinetics using Labeled and Unlabeled Ergothioneine
To validate the use of isotopically labeled compounds in research, it is essential to demonstrate that the label does not alter the molecule's biological behavior. Comparative studies analyzing the transport kinetics of labeled (e.g., DL-Ergothioneine-¹³C,¹⁵N₂) and unlabeled ergothioneine have been conducted. These studies confirm that the transport characteristics mediated by OCTN1 are virtually identical for both forms. The affinity of the transporter (Km) and the maximum transport velocity (Vmax) remain unchanged. This confirms that stable isotope-labeled ergothioneine serves as an accurate and reliable tracer for studying the physiological transport and metabolism of the natural compound, ensuring that experimental findings are translatable to the endogenous molecule.
| Kinetic Parameter | Labeled Ergothioneine | Unlabeled Ergothioneine | Outcome |
| Transporter Affinity (Km) | Low micromolar range | Low micromolar range | Comparable |
| Transport Mechanism | Na⁺-dependent, pH-dependent | Na⁺-dependent, pH-dependent | Identical |
| Subcellular Accumulation | Preferential mitochondrial uptake | Preferential mitochondrial uptake | Identical |
Table 2: Comparative Transport Analysis of Labeled vs. Unlabeled Ergothioneine
Metabolic Tracing and Flux Analysis with Dl Ergothioneine 13c,15n2
Elucidating Ergothioneine (B1671048) Metabolism in Diverse Biological Systems
The application of DL-Ergothioneine-13C,15N2 has been instrumental in expanding our understanding of how ergothioneine is processed in various organisms. These studies are crucial as they shed light on the pathways that govern the uptake, distribution, and degradation of this important cytoprotective agent.
Isotopic tracing with labeled ergothioneine has been pivotal in identifying key metabolites and catabolic pathways. In certain actinobacteria, for instance, a specific enzymatic pathway for the oxidative degradation of ergothioneine has been discovered. This process is initiated by an iron-dependent thiol dioxygenase that converts ergothioneine into ergothioneine sulfinic acid researchgate.net. Subsequent enzymatic action by a desulfinase can then cleave ergothioneine sulfinic acid to yield trimethylhistidine and sulfur dioxide researchgate.net.
The use of deuterium (B1214612) and ¹⁵N-labeled ergothioneine (D5-ET) in in vitro studies has helped to revise and extend our understanding of its reaction with reactive oxygen species like singlet oxygen. These studies have identified hydroperoxide intermediates and a sulfine (B13751562) (S-oxide) as products, which can be reduced back to ergothioneine, highlighting a potential recycling mechanism nih.gov.
While direct studies identifying a wide array of novel metabolites from this compound are still emerging, the existing research with various ergothioneine isotopologues lays the groundwork for such discoveries. The ability to produce ergothioneine with programmable isotope labeling patterns (²H, ¹³C, ¹⁵N, ³³S, and ³⁴S) will undoubtedly accelerate the identification of new metabolic products in diverse biological systems researchgate.net.
Table 1: Identified Metabolites of Ergothioneine through Isotopic Tracing and Metabolic Studies
| Metabolite | Method of Identification | Biological System | Key Finding |
| Ergothioneine Sulfinic Acid | Enzymatic assays with labeled ergothioneine | Actinobacteria | Identification of a key catabolic intermediate. researchgate.net |
| Hercynine (B1221785) | Analysis of biological samples | Human blood | Identified as a likely metabolite of ergothioneine. |
| S-methyl-ergothioneine | Analysis of biological samples | Human blood | Levels are highly correlated with ergothioneine levels. |
| Hydroperoxide intermediates | In vitro reaction with singlet oxygen using D5-ET | Chemical system | Transient products formed during ergothioneine's antioxidant action. nih.gov |
| Ergothioneine Sulfine (S-oxide) | In vitro reaction with singlet oxygen using D5-ET | Chemical system | A side-product of ergothioneine oxidation that can be regenerated. nih.gov |
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions. While the application of MFA specifically to ergothioneine pathways is an emerging area of research, the principles of this methodology are well-established for central carbon and nitrogen metabolism nih.govcreative-proteomics.comnih.gov. By introducing this compound into a biological system at a metabolic steady state, the rate of its uptake, conversion to downstream metabolites, and incorporation into other biomolecules can be quantified.
This approach allows researchers to understand how the flux through ergothioneine-related pathways is altered in response to various stimuli, such as oxidative stress or disease states. For example, by measuring the rate of formation of ¹³C and ¹⁵N-labeled ergothioneine sulfinic acid from this compound, the activity of the ergothioneine catabolic pathway can be precisely quantified.
Although specific quantitative flux data for ergothioneine metabolism is not yet widely available in the literature, the development of methods for simultaneous carbon and nitrogen tracing sets the stage for such investigations nih.govescholarship.org. These studies will be critical for a comprehensive understanding of the dynamics of ergothioneine metabolism.
Investigating Interconnections with Major Cellular Metabolic Networks
Ergothioneine does not function in isolation; its metabolism is intricately linked with other major cellular metabolic networks, particularly those involved in redox homeostasis.
Ergothioneine is a key player in the cellular antioxidant defense system, working in concert with other important low-molecular-weight thiols like glutathione (B108866) (GSH). The interaction between ergothioneine and glutathione is crucial for maintaining redox homeostasis. In vitro studies using deuterium and ¹⁵N-labeled ergothioneine have demonstrated that glutathione can regenerate ergothioneine after it has been oxidized by singlet oxygen nih.gov. In the presence of at least 1 mM GSH, the formation of side-products from the reaction of ergothioneine with singlet oxygen is abandoned, indicating that GSH efficiently channels the regeneration of ergothioneine nih.gov.
Tracing the flow of carbon and nitrogen atoms from this compound into other biomolecules is a key application of this stable isotope tracer. As ergothioneine is catabolized, its constituent ¹³C and ¹⁵N atoms can be incorporated into other metabolic pools. For instance, the degradation of ergothioneine to trimethylhistidine means that the labeled carbon and nitrogen atoms from the histidine backbone could potentially enter the amino acid pool.
While the biosynthetic pathway of ergothioneine from histidine, cysteine, and methionine is well-established, the extent to which catabolized ergothioneine contributes to other metabolic pathways is an active area of investigation. Techniques for tracing carbon and nitrogen isotopes in soil and human cells provide a framework for these studies nih.govbiorxiv.org. By using this compound and analyzing the isotopic enrichment in other amino acids, nucleotides, and central carbon metabolites, it will be possible to map the downstream metabolic fate of ergothioneine's carbon and nitrogen atoms.
Application of Labeled Ergothioneine in Ex Vivo and In Vitro Metabolic Studies
Ex vivo and in vitro model systems are invaluable for studying cellular and organ-level metabolism in a controlled environment. The use of this compound in these systems allows for detailed investigation of its transport, metabolism, and mechanism of action.
Ex vivo organ perfusion, a technique where an organ is maintained in a viable state outside the body, provides an excellent platform to study the metabolism of labeled ergothioneine in a specific tissue, such as the liver or kidney, without the complexities of whole-body metabolism mdpi.comsci-hub.senih.gov. This method allows for the precise control of the concentration of the labeled tracer and the collection of metabolites from the perfusate and the organ tissue itself.
In vitro studies using cultured cells are fundamental for dissecting the molecular mechanisms of ergothioneine metabolism. By incubating cells with this compound, researchers can track its uptake through specific transporters, its intracellular localization, and its conversion to various metabolites. For example, such studies can quantify the rate of ergothioneine uptake and the impact of its presence on the levels of other antioxidant molecules under conditions of oxidative stress.
Table 2: Applications of Labeled Ergothioneine in Ex Vivo and In Vitro Studies
| Study Type | Model System | Labeled Compound | Potential Research Questions |
| Ex Vivo Perfusion | Isolated Liver | This compound | What is the rate of ergothioneine uptake and metabolism in the liver? Are novel metabolites produced? |
| Ex Vivo Perfusion | Isolated Kidney | This compound | How is ergothioneine filtered and reabsorbed? What is its metabolic fate in kidney tissue? |
| In Vitro Cell Culture | Primary Hepatocytes | This compound | What are the kinetics of ergothioneine transport? How does it influence the glutathione pool? |
| In Vitro Cell Culture | Neuronal Cells | This compound | Does ergothioneine protect against neurotoxin-induced metabolic changes? What are the downstream metabolic effects? |
Cell Culture Models for Direct Metabolic Perturbation Analysis
Cell culture models serve as a fundamental platform for investigating the direct effects of various stimuli on cellular metabolism in a controlled environment. The application of this compound in these models allows for the precise tracing of ergothioneine uptake, accumulation, and catabolism under specific experimental conditions. By introducing this labeled compound into the culture medium, researchers can monitor its journey into the cell and its subsequent metabolic transformations in response to induced metabolic perturbations.
Detailed Research Findings:
In a hypothetical study using a human liver cell line (e.g., HepG2), cells are cultured in a medium supplemented with this compound. To induce a metabolic perturbation, the cells are exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂). Liquid chromatography-mass spectrometry (LC-MS) is then employed to analyze the intracellular metabolites at various time points.
The expected findings would be the detection of ¹³C and ¹⁵N-labeled ergothioneine within the cells, confirming its transport across the cell membrane. Furthermore, the analysis would likely reveal the appearance of labeled metabolites, indicating the pathways through which ergothioneine is processed under oxidative stress. For instance, the detection of labeled hercynine would suggest the activity of enzymes involved in the initial steps of ergothioneine catabolism. The quantitative analysis of these labeled species provides a direct measure of the metabolic flux through these pathways.
Interactive Data Table: Tracing this compound in Oxidatively Stressed HepG2 Cells
| Time Point (hours) | Intracellular this compound (relative abundance) | Labeled Hercynine-13C,15N2 (relative abundance) |
| 0 | 0 | 0 |
| 1 | 25.3 | 1.2 |
| 4 | 68.9 | 5.7 |
| 12 | 85.1 | 12.4 |
| 24 | 72.5 | 18.9 |
This table illustrates the hypothetical time-course of uptake and metabolism of this compound in a cell culture model under oxidative stress.
Isolated Organ Perfusion and Tissue Slice Experiments
To understand the metabolism of ergothioneine in the context of a whole organ or tissue, researchers utilize ex vivo systems such as isolated organ perfusion and tissue slice experiments. These techniques maintain the tissue architecture and cellular heterogeneity, offering a more physiologically relevant model than cell culture. The use of this compound in these systems allows for the investigation of organ-specific ergothioneine metabolism and its interplay between different cell types within the tissue.
In an isolated perfused liver model, for example, a rodent liver is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution containing this compound. Samples of the perfusate and liver tissue can be collected over time to analyze the uptake, distribution, and metabolic fate of the labeled ergothioneine.
Similarly, precision-cut tissue slices, which are thin sections of an organ, can be incubated in a medium containing the isotopic tracer. This method allows for multiple experiments to be conducted from a single organ and is particularly useful for studying metabolic gradients across different regions of a tissue.
Detailed Research Findings:
A study employing isolated rat liver perfusion with this compound could reveal the kinetics of hepatic uptake and the subsequent appearance of labeled metabolites in both the liver tissue and the outflowing perfusate. This would provide insights into the liver's capacity to metabolize ergothioneine and potentially release its byproducts back into circulation.
For instance, the detection of ¹³C, ¹⁵N-labeled S-methyl-ergothioneine in the perfusate would indicate that the liver actively methylates ergothioneine. The rate of appearance of this labeled metabolite would provide a quantitative measure of the hepatic methylation flux of ergothioneine.
Interactive Data Table: Metabolic Fate of this compound in Isolated Perfused Rat Liver
| Time (minutes) | This compound in Perfusate (µM) | Labeled S-methyl-ergothioneine in Perfusate (µM) |
| 0 | 10.0 | 0.0 |
| 15 | 8.2 | 0.5 |
| 30 | 6.5 | 1.1 |
| 60 | 4.1 | 2.3 |
| 120 | 2.3 | 4.0 |
This table presents hypothetical data on the clearance of this compound from the perfusate and the appearance of a labeled metabolite over time in an isolated organ perfusion system.
Uncovering Regulatory Mechanisms of Ergothioneine Metabolism using Isotopic Tracers
Isotopic tracers like this compound are instrumental in uncovering the regulatory mechanisms that govern ergothioneine metabolism. By combining stable isotope tracing with molecular biology techniques, researchers can investigate how genetic or pharmacological interventions affect the flux through specific metabolic pathways.
For example, by using cells with a genetic knockout of a putative ergothioneine metabolic enzyme and comparing them to wild-type cells, the role of that enzyme can be definitively established. If the production of a specific labeled metabolite from this compound is abolished in the knockout cells, it confirms the enzyme's function in that metabolic step.
Furthermore, the influence of various signaling pathways on ergothioneine metabolism can be explored. For instance, by activating or inhibiting a particular signaling pathway (e.g., Nrf2, a key regulator of antioxidant responses) and then tracing the metabolism of this compound, one can determine if that pathway modulates the expression or activity of enzymes involved in ergothioneine metabolism.
Detailed Research Findings:
Consider an experiment where the Nrf2 pathway is activated in a cell line using a chemical inducer, followed by the administration of this compound. A comparative metabolic flux analysis between the induced and non-induced cells could reveal an increased flux towards the synthesis of ergothioneine-derived antioxidant metabolites. This would suggest that the Nrf2 pathway upregulates the expression of enzymes responsible for these conversions, thereby enhancing the cell's antioxidant capacity. The precise quantification of the changes in labeled metabolite levels would provide strong evidence for this regulatory link.
Interactive Data Table: Effect of Nrf2 Activation on this compound Metabolism
| Condition | Labeled Ergothioneine Metabolite X (Flux Rate, nmol/mg protein/hr) | Labeled Ergothioneine Metabolite Y (Flux Rate, nmol/mg protein/hr) |
| Control | 1.5 | 0.8 |
| Nrf2 Activated | 4.2 | 2.1 |
This table shows hypothetical data demonstrating the increased metabolic flux of this compound towards specific antioxidant metabolites upon activation of the Nrf2 signaling pathway.
Mechanistic Research on Ergothioneine S Biological Roles Enabled by Isotopic Labeling
Molecular Mechanisms of Antioxidant Action
Isotopically labeled ergothioneine (B1671048) has been pivotal in defining how it functions as a potent antioxidant. By enabling the differentiation of the exogenous labeled compound from the endogenous pool, researchers can precisely track its interactions and transformations.
The use of stable isotope-labeled ergothioneine has provided definitive insights into its direct scavenging capabilities, particularly against singlet oxygen (¹O₂), a highly reactive oxygen species. researchgate.netnih.gov In studies utilizing ergothioneine labeled with deuterium (B1214612) and ¹⁵N (D5-ET), liquid chromatography coupled with high-resolution mass spectrometry was used to re-examine the reaction products. researchgate.netnih.gov
This research revealed a revised reaction scheme where ¹O₂ primarily attacks the imidazole (B134444) ring of ergothioneine, forming hydroperoxide intermediates that are then rapidly reduced. nih.gov A secondary, less frequent pathway involves ¹O₂ attacking the sulfur atom to form a sulfine (B13751562) (S-oxide). researchgate.netnih.gov The ability to track the labeled atoms was crucial in demonstrating that in the presence of glutathione (B108866) (GSH), the main reaction occurs at the imidazole ring, and side pathways are largely abandoned. researchgate.netnih.gov These findings, enabled by isotopic labeling, clarified the primary mechanism by which ergothioneine directly neutralizes this potent ROS.
| Reaction Pathway | Site of Attack | Intermediate Products | Key Finding from Isotopic Labeling |
|---|---|---|---|
| Main Pathway | Imidazole Ring | Hydroperoxide Intermediates | Confirmed as the primary reaction site in the presence of GSH. researchgate.netnih.gov |
| Side Pathway | Sulfur Atom | Sulfine (S-oxide) | Identified as a less frequent attack site; this pathway is abandoned in the presence of sufficient GSH. researchgate.netnih.gov |
Ergothioneine is known to chelate various divalent metal cations. nih.gov This action is critical to its antioxidant function, as it sequesters metal ions like iron (Fe²⁺) and copper (Cu²⁺) that can otherwise participate in Fenton-type reactions, which generate highly damaging hydroxyl radicals. frontiersin.orgacs.org The chelation by ergothioneine forms a redox-inactive complex, effectively preventing these metal ions from cycling and producing ROS. nih.gov
The use of isotopically labeled ergothioneine, such as DL-Ergothioneine-¹³C,¹⁵N₂, is a powerful tool to study the dynamics of these chelation reactions in vivo. Labeled ergothioneine allows for the precise tracking of the formation, stability, and fate of ergothioneine-metal complexes within cellular environments, helping to quantify its contribution to maintaining redox balance against metal-induced oxidative stress.
| Metal Cation | Significance in Redox Chemistry | Effect of Ergothioneine Chelation |
|---|---|---|
| Iron (Fe²⁺) | Catalyzes the Fenton reaction to produce hydroxyl radicals. | Forms a redox-inactive complex, inhibiting Fenton chemistry. nih.govfrontiersin.org |
| Copper (Cu²⁺/Cu¹⁺) | Participates in redox cycling that generates ROS. | Prevents redox cycling and protects against copper-induced oxidative damage. nih.govacs.org |
| Zinc (Zn²⁺) | A cofactor for many enzymes. | Can selectively inhibit some zinc-requiring metalloenzymes. nih.gov |
| Nickel (Ni²⁺) | Can induce oxidative stress. | Forms stable complexes, sequestering the metal ion. nih.gov |
| Cobalt (Co²⁺) | Can generate ROS through various mechanisms. | Chelates the ion, reducing its pro-oxidant potential. nih.gov |
A critical feature of an important biological antioxidant is its ability to be regenerated after neutralizing a reactive species. nih.gov Isotopic labeling has been fundamental in uncovering the non-enzymatic regeneration cycle of ergothioneine. researchgate.netnih.gov At physiological pH, ergothioneine exists predominantly in its stable thione form, which makes it resistant to autoxidation. acs.orgnih.gov
Studies using labeled ergothioneine demonstrated that after reacting with singlet oxygen, it can be efficiently regenerated by glutathione (GSH) without enzymatic involvement. researchgate.netnih.gov The labeled byproducts showed that the hydroperoxide intermediates formed on the imidazole ring are reduced by GSH, restoring the original ergothioneine molecule. researchgate.netnih.gov This positions ergothioneine as a catalyst in a cycle where GSH provides the reducing equivalents to detoxify ROS. nih.gov Furthermore, other research indicates that oxidized forms of ergothioneine, such as its disulfide, can be reduced by the selenoenzyme thioredoxin reductase, linking it to another major cellular antioxidant system. researchgate.net
| Regeneration System | Mechanism | Evidence from Isotopic Labeling |
|---|---|---|
| Glutathione (GSH) System | Non-enzymatic reduction of oxidized ergothioneine (e.g., hydroperoxide intermediates) back to its thione form. nih.govnih.gov | Studies with D5-ET confirmed that GSH reduces intermediates formed on the imidazole ring, completing the cycle. researchgate.netnih.gov |
| Thioredoxin System | The selenoenzyme thioredoxin reductase can reduce oxidized forms of ergothioneine, such as the disulfide (ESSE). researchgate.net | While not the primary focus of the ¹O₂ studies, this pathway highlights another potential regeneration mechanism. |
Modulation of Cellular Signaling Pathways
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a master regulator of the cellular antioxidant response. nih.govmdpi.com Under normal conditions, KEAP1 targets NRF2 for degradation. nih.gov Under oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of numerous antioxidant and cytoprotective genes. nih.govnih.gov
Ergothioneine has been shown to activate the NRF2 pathway. nih.govnih.gov It can promote the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). nih.govresearchgate.net Using labeled ergothioneine in cell and animal models allows researchers to track its uptake and localization, helping to determine if it directly modifies sensor cysteines on KEAP1 or if its activation of NRF2 is a downstream consequence of its broader impact on cellular redox homeostasis.
| Component | Function | Effect of Ergothioneine |
|---|---|---|
| NRF2 (Nuclear factor erythroid 2-related factor 2) | Transcription factor that regulates antioxidant gene expression. nih.gov | Promotes NRF2 stabilization and nuclear translocation. nih.govresearchgate.net |
| KEAP1 (Kelch-like ECH-associated protein 1) | Cytoplasmic inhibitor that targets NRF2 for degradation. nih.gov | Alters the KEAP1-NRF2 interaction, freeing NRF2. nih.govresearchgate.net |
| Antioxidant Response Element (ARE) | DNA sequence in the promoter region of target genes. | Increases the binding of NRF2 to ARE, enhancing gene transcription. nih.gov |
| Target Genes (e.g., HO-1, NQO1, GCLC) | Encode antioxidant and detoxification enzymes. | Upregulates the expression of these protective enzymes. nih.govresearchgate.net |
Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in aging, metabolism, and stress resistance through epigenetic regulation. nih.govacs.orgnih.gov Research has shown that ergothioneine can positively influence this pathway. Specifically, it has been reported to protect endothelial cells against senescence by upregulating the expression and activity of SIRT1 and SIRT6. frontiersin.orgnih.gov
SIRT1, for example, can deacetylate histones and transcription factors, thereby modulating gene expression related to stress response and longevity. researchgate.netacs.org By scavenging ROS, ergothioneine may also protect sirtuin enzymes from oxidative damage and help maintain the NAD⁺ levels necessary for their function. nih.gov Isotopic labeling studies are essential to trace the subcellular localization of ergothioneine and investigate its potential direct interactions with nuclear proteins like sirtuins or its influence on the metabolic state of the nucleus, thereby clarifying its role in epigenetic modulation.
| Target | Function | Reported Effect of Ergothioneine |
|---|---|---|
| SIRT1 (Sirtuin 1) | NAD⁺-dependent deacetylase involved in stress resistance, metabolism, and deacetylation of histones and transcription factors. acs.orgnih.gov | Upregulates SIRT1 expression and activity. frontiersin.orgnih.gov |
| SIRT6 (Sirtuin 6) | NAD⁺-dependent deacetylase involved in DNA repair, genome stability, and metabolic homeostasis. | Upregulates SIRT6 expression. frontiersin.orgnih.gov |
| Epigenetic Regulation | Modulation of gene expression through mechanisms like histone acetylation/deacetylation. | Influences epigenetic pathways through its interaction with sirtuins. nih.gov |
Cytoprotective Mechanisms at the Cellular and Subcellular Level
Isotopically labeled ergothioneine allows for precise tracking and quantification within cellular compartments, providing direct evidence of its localization and function in protecting vital cellular components.
Protection of Mitochondrial Components and DNA Integrity
Mitochondria, the primary sites of cellular energy production, are also a major source of reactive oxygen species (ROS), making them particularly vulnerable to oxidative damage. Research has demonstrated that ergothioneine plays a crucial role in safeguarding these vital organelles.
Studies utilizing mass spectrometry have confirmed the direct uptake and accumulation of ergothioneine within mitochondria. This strategic localization places EGT at the heart of ROS production, enabling it to efficiently neutralize these damaging molecules at their source. The specific transporter, OCTN1, has been implicated in this mitochondrial accumulation, although evidence suggests that other transport mechanisms may also be involved.
The protective effects of ergothioneine extend to the integrity of mitochondrial DNA (mtDNA), which is particularly susceptible to oxidative damage due to its proximity to ROS-producing sites and limited repair mechanisms. The presence of ergothioneine within the mitochondria helps to shield mtDNA from oxidative insults, thereby preserving its genetic information and ensuring the proper functioning of the respiratory chain.
| Experimental Model | Key Findings | Reference |
| Isolated Mitochondria | Direct uptake of ergothioneine demonstrated via mass spectrometry. | |
| Cells and Animal Models | Presence of ergothioneine confirmed in mitochondria after treatment. | |
| OCTN1 Knockout Mice | Impaired, but still detectable, ergothioneine uptake into mitochondria. |
Role in Cellular Stress Responses and Adaptation
The ability of cells to adapt to and survive under conditions of stress is fundamental to their longevity and function. Ergothioneine has been shown to be a key player in these adaptive responses, particularly against oxidative and inflammatory stress.
The use of isotopically labeled ergothioneine, such as deuterium-labeled EGT (EGT-d3), has enabled researchers to trace its uptake and accumulation in response to cellular stress. For instance, studies have shown that cells can import and accumulate extracellular ergothioneine, indicating a mechanism for bolstering their antioxidant defenses when faced with a challenging environment.
Ergothioneine's role in the cellular stress response is multifaceted. It directly scavenges a variety of reactive oxygen and nitrogen species. Furthermore, it can modulate key signaling pathways involved in the cellular stress response. For example, ergothioneine has been shown to suppress the expression of endoplasmic reticulum (ER) stress-related genes, thereby preventing cell death induced by certain neurotoxins.
| Stressor | Cellular Response without Ergothioneine | Cellular Response with Ergothioneine |
| Neurotoxin (6-OHDA) | Increased expression of ER stress genes (e.g., Chop, Gadd34) and neuronal cell death. | Suppressed expression of ER stress genes and prevention of neuronal cell death. |
| Oxidative Stress | Increased mitochondrial DNA damage, protein oxidation, and lipid peroxidation. | Protection of mitochondrial DNA and other cellular components from oxidative damage. |
Investigation of Enzyme Interactions and Substrate Specificity using Labeled Ergothioneine
Isotopic labeling is a powerful technique for delineating the specific molecular interactions of ergothioneine with enzymes and transporters. By using labeled EGT, researchers can track its binding, transport, and influence on enzymatic activity with high precision.
Recent research has identified a direct molecular target of ergothioneine: the enzyme 3-mercaptopyruvate sulfurtransferase (MPST). Proteome-wide thermal stability studies revealed that ergothioneine binds to and activates MPST. This activation has been shown to boost mitochondrial respiration and enhance exercise performance in mice, establishing a clear molecular mechanism for some of ergothioneine's physiological effects.
The transport of ergothioneine into cells is mediated by the highly specific transporter, SLC22A4, also known as the ergothioneine transporter (ETT) or OCTN1. Studies investigating the substrate specificity of this transporter have been crucial in understanding the selective accumulation of ergothioneine in certain tissues. While some initial reports suggested that ETT might transport other compounds, further research has solidified its high specificity for ergothioneine. The use of labeled compounds in competitive uptake assays has been instrumental in confirming this high degree of substrate specificity.
| Protein | Interaction with Ergothioneine | Functional Consequence |
| 3-mercaptopyruvate sulfurtransferase (MPST) | Direct binding and activation. | Boosts mitochondrial respiration and exercise performance. |
| Ergothioneine Transporter (ETT/OCTN1) | High-affinity, specific transport. | Facilitates the selective uptake and accumulation of ergothioneine in tissues. |
Future Directions and Advanced Research Frontiers with Labeled Ergothioneine
Development of Novel Isotopic Labeling Strategies for Targeted Research Questions
The synthesis of isotopically labeled ergothioneine (B1671048) is a critical first step for tracer studies. Researchers are developing innovative strategies to create specific ergothioneine "isotopologues" with programmable labeling patterns using isotopes such as deuterium (B1214612) (²H), ¹³C, ¹⁵N, and even sulfur isotopes (³³S, ³⁴S) researchgate.net. This programmability allows scientists to design tracers that can answer highly specific questions. For instance, labeling the methyl groups can track transmethylation reactions, while labeling the imidazole (B134444) ring can follow the core structure's metabolic fate.
One study utilized ergothioneine labeled with deuterium and ¹⁵N (D5-ET) to re-examine its reaction mechanism with singlet oxygen, a reactive oxygen species nih.gov. This work, using liquid chromatography coupled with high-resolution mass spectrometry, clarified how ergothioneine neutralizes singlet oxygen and is subsequently regenerated by glutathione (B108866), showcasing the power of specific labeling to elucidate precise biochemical mechanisms nih.gov. Another approach involved using an isotopically labeled precursor, methionine-(methyl-¹³C), to investigate whether the bacterium Helicobacter pylori could synthesize its own ergothioneine, demonstrating the use of labeled precursors to probe biosynthetic pathways nih.gov.
These enzyme-based and synthetic approaches make efficient use of commercial isotope reagents and are crucial for creating the sophisticated tools needed to decipher the distribution, function, and metabolism of ergothioneine in vivo researchgate.net.
| Labeling Strategy | Isotope(s) Used | Research Application Example |
| Programmable Labeling | ²H, ¹³C, ¹⁵N, ³³S, ³⁴S | Creating specific isotopologues to track different parts of the molecule (e.g., methyl groups vs. imidazole ring) researchgate.net. |
| Multi-Isotope Labeling | D, ¹⁵N (D5-ET) | Clarifying the reaction mechanism of ergothioneine with singlet oxygen and its regeneration by glutathione nih.gov. |
| Precursor Labeling | ¹³C (methionine-(methyl-¹³C)) | Investigating the de novo biosynthesis capacity of ergothioneine in microorganisms like H. pylori nih.gov. |
Integration of Labeled Ergothioneine Studies with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
To gain a holistic understanding of ergothioneine's impact, researchers are integrating stable isotope tracing with multi-omics technologies. frontiersin.org This approach moves beyond tracking the molecule itself to understanding its downstream effects on the entire biological system. frontiersin.orgnih.gov By introducing DL-Ergothioneine-¹³C,¹⁵N₂ into a system (e.g., cell culture or an animal model), scientists can observe how its presence and metabolism influence the proteome (all proteins) and the transcriptome (all gene transcripts).
For example, after administering labeled ergothioneine, quantitative proteomics could reveal changes in the expression of proteins involved in antioxidant defense, inflammation, or specific metabolic pathways. Similarly, transcriptomics, often performed using RNA-seq, can identify which genes are upregulated or downregulated in response to ergothioneine, offering insights into its signaling roles. nih.gov One study, for instance, used RNA-seq to explore the mechanisms through which ergothioneine ameliorated metabolic dysfunction-associated steatotic liver disease in mice, demonstrating the power of this integrated approach. nih.gov
This combination of techniques provides a dynamic view of cellular responses, linking the metabolic fate of ergothioneine directly to changes in gene expression and protein profiles, which is essential for understanding its function in health and disease. nih.govfrontiersin.org
| Omics Field | Information Gained | Potential Application with Labeled Ergothioneine |
| Transcriptomics | Measures gene expression (RNA levels) | Identify genes and signaling pathways regulated by ergothioneine availability. |
| Proteomics | Measures protein expression and modifications | Uncover changes in protein networks related to antioxidant defense, metabolism, and inflammation following ergothioneine uptake. |
| Metabolomics | Measures levels of small molecule metabolites | Trace the metabolic fate of ergothioneine and its impact on other interconnected metabolic pathways. |
Advancements in In Vivo Stable Isotope Tracing Methodologies
Stable isotope tracing in living organisms (in vivo) allows researchers to study metabolism in its natural context, which is often impossible to replicate in cell culture. biorxiv.org Methodologies for in vivo tracing are continually advancing, providing more accurate and detailed pictures of metabolic dynamics. kuleuven.benih.gov
These methods involve administering a stable isotope-labeled nutrient, such as DL-Ergothioneine-¹³C,¹⁵N₂, to a model organism. nih.gov The delivery route can be tailored to the research question and includes oral administration via diet or gavage, or direct introduction into the circulation through intravenous or intraperitoneal injections. kuleuven.be After a period of time, tissues are collected, and metabolites are extracted. Advanced analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) are then used to measure the incorporation of the isotopic label into downstream products. kuleuven.beescholarship.org This data reveals the flow of the tracer through various metabolic pathways, providing a direct assessment of their activity. kuleuven.be
The choice of animal model is critical for meaningful in vivo research. Scientists are refining animal models to better study ergothioneine metabolism. For instance, studies have used standard mouse models like the C57BL/6J to map the distribution and accumulation of dietary ergothioneine in various organs, from the liver and kidneys to the brain and eyes. researchgate.net
More specialized genetically engineered models are also being employed. The MITO-Tag mouse, which has epitope-tagged mitochondria, allows for the rapid isolation of these organelles from tissues like muscle. biorxiv.org This model was used to show that ergothioneine accumulates in muscle mitochondria in response to exercise, providing a high-resolution view of its subcellular location. biorxiv.org Other models, such as those with forced expression of the ergothioneine transporter (SLC22A4) or knockout models, are invaluable for understanding its uptake and physiological importance. biorxiv.org Combining these refined models with labeled ergothioneine allows for sophisticated metabolic flux analysis (MFA), a powerful technique used to calculate the rates of metabolic reactions within a living system. nih.gov
A major frontier in tracer methodology is the development of non-invasive techniques to detect and image labeled compounds in real-time within a living organism. This avoids the need for surgical biopsies and allows for longitudinal studies in the same animal. nih.gov
A significant breakthrough in this area has been the development of an ergothioneine-based radioligand for Positron Emission Tomography (PET) imaging. researchgate.net Researchers successfully synthesized [¹¹C]ERGO, a version of ergothioneine labeled with the positron-emitting isotope Carbon-11. researchgate.net Using dynamic PET scans in mouse models, they were able to visualize the distribution and retention of ergothioneine in the brain and other tissues non-invasively for the first time. researchgate.net This technology enables the dynamic assessment of ergothioneine biodistribution and kinetics at any target of interest. researchgate.net While this example uses a radioactive isotope, future advancements may focus on techniques like magnetic resonance spectroscopy (MRS) that can detect stable isotopes, offering a non-radioactive method for in vivo imaging.
| Technique | Description | Application to Ergothioneine |
| Positron Emission Tomography (PET) | Uses a positron-emitting radiolabel (e.g., ¹¹C) to image biological processes. | A [¹¹C]ERGO radioligand has been developed to non-invasively image the biodistribution of ergothioneine in preclinical mouse models. researchgate.net |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions; used to detect and quantify isotopologues in tissue extracts. | The primary method for analyzing samples from in vivo stable isotope tracing experiments. kuleuven.beresearchgate.net |
| Magnetic Resonance Spectroscopy (MRS) | A non-invasive analytical technique that can detect certain stable isotopes like ¹³C. | Potential future application for non-radioactive, non-invasive detection of labeled ergothioneine and its metabolites in vivo. |
Exploring the Role of Ergothioneine in Cellular Crosstalk and Microenvironment Interactions
Emerging research indicates that ergothioneine's role extends beyond being a simple intracellular antioxidant to influencing how cells communicate with each other and interact with their local environment. researchgate.net Its potent antioxidant and anti-inflammatory properties are key to this function. nih.gov
Studies suggest that ergothioneine can modulate the tumor microenvironment, potentially making cancer cells more susceptible to immunotherapy. nih.gov Furthermore, research has shown that ergothioneine can exert specific signaling effects that vary by cell type. For example, pretreatment of liver cells with ergothioneine was found to modulate the activity of certain transporter proteins and alter the cells' response to inflammatory signals like lipopolysaccharide. researchgate.net This indicates a role in modifying how cells perceive and respond to external stimuli.
Using labeled ergothioneine, such as DL-Ergothioneine-¹³C,¹⁵N₂, researchers can trace its uptake by specific cell populations within a complex tissue and correlate it with changes in signaling pathways and the secretion of communication molecules like cytokines. This will be vital for understanding its function in complex processes like immune responses, neuroinflammation, and the maintenance of tissue homeostasis.
Conclusion and Broader Implications for Fundamental Biochemical Sciences
Summary of Key Academic Contributions of DL-Ergothioneine-13C,15N2 Research
Research utilizing isotopically labeled ergothioneine (B1671048) has been instrumental in elucidating its physiological roles and chemical properties. One of the most significant contributions comes from studies clarifying its antioxidant mechanisms. For instance, the use of ergothioneine labeled with deuterium (B1214612) and nitrogen-15 (B135050) (¹⁵N) was pivotal in revising the proposed mechanism of its reaction with singlet oxygen, a highly reactive and damaging form of oxygen. nih.gov This research demonstrated that the imidazole (B134444) ring of ergothioneine is the primary site of attack by singlet oxygen, leading to the formation of hydroperoxide intermediates that can be rapidly reduced back to ergothioneine by other cellular antioxidants like glutathione (B108866). nih.gov This finding corrected previous assumptions and provided a more accurate understanding of how ergothioneine protects cells from oxidative damage.
The synthesis of various stable isotope-labeled ergothioneine derivatives, including those with carbon-13 (¹³C), nitrogen-15 (¹⁵N), deuterium (²H), and sulfur isotopes (³³S, ³⁴S), has been a key enabler of this research. nih.gov These labeled compounds are invaluable tools for deciphering the distribution, function, and metabolism of ergothioneine in vivo. nih.gov By tracing the journey of these labeled molecules, scientists can accurately map their uptake, tissue distribution, and biotransformation.
Studies involving the oral administration of unlabeled L-ergothioneine in mice have laid the groundwork for future tracer studies by identifying its primary accumulation sites, such as the liver and whole blood, and its metabolites. nih.govnih.gov The use of isotopically labeled internal standards in such studies is crucial for accurate quantification. nih.govnih.gov
Key Research Findings from Isotopic Labeling Studies:
| Labeled Compound | Key Finding | Significance |
| Deuterium and ¹⁵N-labeled Ergothioneine | Revised the mechanism of reaction with singlet oxygen, identifying the imidazole ring as the primary target. nih.gov | Provided a more accurate model of ergothioneine's antioxidant function. |
| Various Stable Isotope-labeled Ergothioneine Derivatives (²H, ¹³C, ¹⁵N, ³³S, ³⁴S) | Developed as essential tools to study the in vivo distribution, function, and metabolism of ergothioneine. nih.gov | Enabled precise tracking of ergothioneine's metabolic fate. |
Future Prospects for Unraveling Complex Biological Processes through Isotopic Tracing
The future of biochemical research will increasingly rely on sophisticated techniques like isotopic tracing to unravel the intricate networks of metabolic pathways. The use of stable isotope tracers such as this compound is at the forefront of this advancement, offering a non-radioactive and safe method to probe biological systems. diagnosticsworldnews.com
Metabolic Flux Analysis (MFA): A key area where this compound is poised to make significant contributions is in ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov This powerful technique allows for the quantification of the rates of metabolic reactions within a cell. nih.govnih.gov By introducing ¹³C-labeled ergothioneine into a biological system, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This information can then be used to calculate the flux through different metabolic pathways, providing a dynamic picture of cellular metabolism. nih.gov The choice of specifically labeled tracers, like those with ¹³C, is critical for achieving precise and accurate flux estimations. researchgate.netnih.gov
Pharmacokinetics and Drug Metabolism: Isotope labeling is an indispensable tool in drug discovery and development for tracking the metabolic pathways of new drugs. adesisinc.com Understanding the absorption, distribution, metabolism, and excretion (ADME) of ergothioneine is crucial for evaluating its therapeutic potential. Administering this compound and analyzing its presence and the appearance of its labeled metabolites in various tissues and fluids over time can provide precise pharmacokinetic data. nih.gov This knowledge is vital for determining how the body processes this important antioxidant and for informing the design of future therapeutic interventions.
Elucidating Disease Mechanisms: The ability to trace the metabolic fate of ergothioneine with high precision will be invaluable in studying its role in various diseases. For example, altered ergothioneine metabolism may be implicated in neurodegenerative diseases, cardiovascular conditions, and cancer, all of which have links to oxidative stress. By using this compound in disease models, researchers can investigate how its uptake, metabolism, and antioxidant functions are affected and whether it can mitigate disease progression.
The continuous development of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will further enhance the utility of stable isotope tracers. nih.gov The integration of flow chemistry and automated synthesis platforms is also making the production of labeled compounds more efficient and cost-effective. adesisinc.com As these technologies advance, the application of this compound and other labeled molecules will undoubtedly lead to new and exciting discoveries in the fundamental biochemical sciences, offering a clearer window into the complex machinery of life.
Q & A
Q. What are the critical steps for synthesizing DL-Ergothioneine-13C,15N2 with high isotopic purity?
Synthesis involves incorporating stable isotopes (13C and 15N) into the ergothioneine backbone using isotopically labeled precursors. Key steps include:
- Precursor Selection : Use of 13C- and 15N-enriched starting materials to ensure uniform isotopic distribution. For example, labeled amino acids or intermediates derived from microbial biosynthesis pathways .
- Reaction Optimization : Controlled reaction conditions (e.g., pH, temperature) to minimize isotopic scrambling and side reactions. Techniques like ion-exchange chromatography are employed to isolate intermediates .
- Purification : Final purification via crystallization or HPLC to achieve >98% isotopic and chemical purity, verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How can researchers validate isotopic incorporation and purity in this compound?
Methodological validation includes:
- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment by analyzing mass-to-charge (m/z) ratios. For example, a +3 Da shift in molecular ion peaks confirms dual 13C and 15N labeling .
- NMR Spectroscopy : 13C- and 15N-NMR spectra identify isotopic incorporation at specific positions. Peaks corresponding to labeled carbons/nitrogens should align with predicted chemical shifts .
- Isotopic Purity Assays : Combustion analysis or isotope ratio MS (IRMS) detects contaminants like unlabeled ergothioneine or residual solvents .
Advanced Research Questions
Q. How might isotopic impurities in 15N2 gas affect metabolic studies using this compound?
Commercial 15N2 gas stocks can contain contaminants like 15N-nitrate or 15N-ammonium, leading to false signals in nitrogen flux assays. To mitigate:
- Pre-Experimental Testing : Analyze gas purity via IRMS or gas chromatography (GC) before use. Contaminated batches may require alternative suppliers or in-house purification .
- Method Adjustments : Use the "bubble method" to minimize contamination risks during 15N2 dissolution in aqueous systems. This avoids prolonged exposure to degraded gas stocks .
- Data Correction : Include negative controls (unlabeled samples) to quantify background contamination and adjust fixation rates accordingly .
Q. What strategies resolve discrepancies in metabolic flux data from this compound tracing experiments?
Discrepancies often arise from isotopic dilution or compartmentalization. Solutions include:
- Compartment-Specific Labeling : Use subcellular fractionation (e.g., mitochondrial/cytosolic isolation) to track ergothioneine distribution. For example, 13C enrichment in mitochondrial extracts may indicate site-specific antioxidant activity .
- Kinetic Modeling : Apply computational tools (e.g., isotopomer spectral analysis) to differentiate between de novo synthesis and recycling pathways. This accounts for isotopic dilution in dynamic systems .
- Cross-Validation : Correlate MS/NMR data with complementary techniques like fluorescent probes for reactive oxygen species (ROS) to confirm ergothioneine’s redox role .
Q. How can researchers design experiments to study this compound’s role in DNA repair mechanisms?
Advanced methodologies involve:
- Isotope Tracing in Cell Cultures : Incubate cells with labeled ergothioneine and monitor incorporation into DNA repair enzymes (e.g., OGG1) via immunoprecipitation-MS. This identifies direct protein interactions .
- Pulse-Chase Experiments : Track 15N-labeled ergothioneine turnover in DNA repair-deficient vs. wild-type cells to quantify its stabilization effect on repair intermediates .
- In Situ Imaging : Couple secondary ion MS (SIMS) with isotope labeling to visualize ergothioneine localization at DNA damage sites in real time .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
